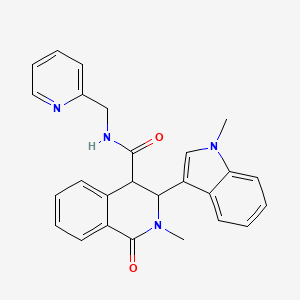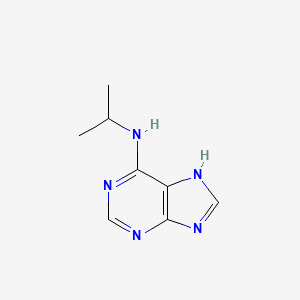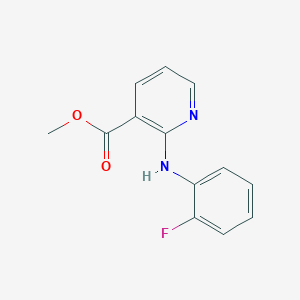
Methyl 2-(2-fluorophenylamino)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-fluorophenylamino)nicotinate, also known as MFN, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. It is a member of the nicotinamide family and possesses a unique structure that makes it a promising candidate for research in drug discovery, material science, and other related areas. In
Scientific Research Applications
Methyl 2-(2-fluorophenylamino)nicotinate has shown promising results in various scientific research applications. One of the most notable applications is in drug discovery, where this compound has been found to possess potential therapeutic properties. Several studies have reported that this compound exhibits anticancer, anti-inflammatory, and antiviral activities. This compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of Methyl 2-(2-fluorophenylamino)nicotinate is not fully understood, but several studies have provided insights into its mode of action. This compound is believed to exert its therapeutic effects by modulating various molecular targets in the body, including enzymes and receptors. For example, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells. It has also been reported to modulate the activity of certain neurotransmitter receptors in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in the body. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to modulate the activity of certain neurotransmitter receptors in the brain, which may have implications for its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 2-(2-fluorophenylamino)nicotinate in lab experiments is its unique structure, which makes it a promising candidate for research in various fields. This compound is also commercially available, which makes it easily accessible for researchers. However, the synthesis of this compound is a challenging process that requires specialized equipment and expertise in organic chemistry. In addition, the potential therapeutic properties of this compound have not been fully explored, and further research is needed to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for research on Methyl 2-(2-fluorophenylamino)nicotinate. One area of interest is in the development of this compound-based drugs for the treatment of cancer and other diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders. In addition, the development of new synthesis methods for this compound may lead to improved yields and reduced costs, which would make it more accessible for researchers. Overall, this compound is a promising compound that has the potential to contribute to various areas of scientific research.
Synthesis Methods
The synthesis of Methyl 2-(2-fluorophenylamino)nicotinate is a multi-step process that involves the reaction of 2-fluoroaniline with methyl nicotinate in the presence of a catalyst. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis of this compound is a challenging process that requires expertise in organic chemistry and access to specialized equipment. Despite the difficulties, the synthesis of this compound has been successfully achieved by several research groups, and the compound is now commercially available for research purposes.
properties
IUPAC Name |
methyl 2-(2-fluoroanilino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-18-13(17)9-5-4-8-15-12(9)16-11-7-3-2-6-10(11)14/h2-8H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJANYQHVRALCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

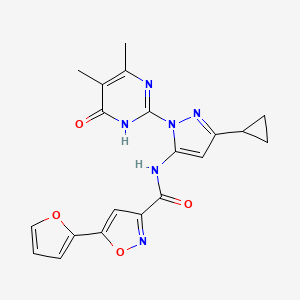
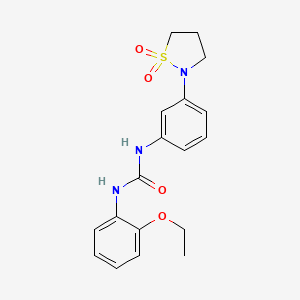
![3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2408981.png)
![6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2408984.png)
![6-ethyl 3-methyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2408987.png)
![[4-(1-Adamantyl)-2-nitrophenyl]methylamine](/img/structure/B2408988.png)

![N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2408990.png)
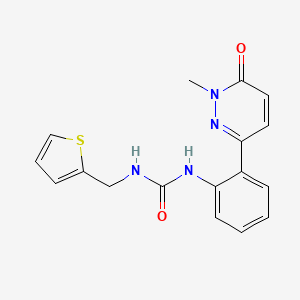
![Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate](/img/structure/B2408994.png)
![2-methyl-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2408995.png)
![trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2408997.png)
